molecular formula C21H25Br2N3O2 B3005944 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol CAS No. 539806-31-0

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol

Cat. No. B3005944
CAS RN: 539806-31-0
M. Wt: 511.258
InChI Key: WVHKIMWWXXERDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol, also known as DBHPP, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Neurogenesis

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol, a derivative of P7C3, has been found to induce neurogenesis in rat neural stem cells (NSCs). It enhances the number of cells in NSCs in the absence of growth factors like EGF and FGF2 and does not induce astrocytogenesis during differentiation. This compound has shown significant enhancements in BrdU-positive neurons, suggesting a role in promoting neurogenesis by inducing final cell division during NSC differentiation (Shin et al., 2015).

Anticancer Activity

Carbazole derivatives have been evaluated for their anticancer activities. Some derivatives exhibited significant activity against the Human Breast Cancer Cell Line MCF7. The structural characterization and synthesis of these compounds, including their biological evaluation, highlight their potential in cancer research (Sharma et al., 2014).

Apoptosis in Transformed Culture Cells

Carbazole derivatives, including 1-(3,6-dibromo-9H-carbazol-9-yl)-3-phenethylamino-2-propanol, have shown effects on cell-cycle progression of human transformed culture cells. These compounds induced cell death and apoptosis, characterized by TUNEL-positive nuclei. They also inhibited the microtubule-activated ATPase activity of mitotic kinesin Eg5, essential for bipolar spindle formation, suggesting their potential use in cancer therapy (Okumura et al., 2006).

Antifungal and Antibacterial Activity

Several novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules have been synthesized and evaluated as antifungal agents. These compounds, including derivatives of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol, have shown significant antifungal and antibacterial activities against various pathogenic fungal strains and bacteria (Rad et al., 2016).

Multipotent Chaperone Activity

A derivative of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol, termed 5Y, exhibited potent anti-prion, anti-colon cancer, and anti-influenza virus activities. This compound demonstrates multipotent lead compound properties and potential applicability in therapeutics targeting multiple diseases (Yamashita et al., 2020).

properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Br2N3O2/c22-15-1-3-20-18(11-15)19-12-16(23)2-4-21(19)26(20)14-17(28)13-25-7-5-24(6-8-25)9-10-27/h1-4,11-12,17,27-28H,5-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHKIMWWXXERDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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